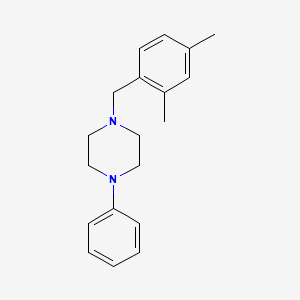
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide, also known as EPMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves its ability to inhibit various enzymes and pathways involved in disease progression. For example, in cancer research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide inhibits the PI3K/Akt/mTOR pathway and induces G1 cell cycle arrest. In Alzheimer's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. In Parkinson's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide protects dopaminergic neurons by inhibiting the activation of microglia and reducing neuroinflammation.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects in preclinical studies. For example, in cancer research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In Alzheimer's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to reduce oxidative stress and improve cognitive function in animal models. In Parkinson's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its ability to target multiple pathways involved in disease progression. This makes it a potentially effective therapeutic agent for various diseases. However, one limitation of using 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide research. One direction is to further investigate its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Another direction is to develop more efficient synthesis methods to improve its bioavailability and efficacy. Additionally, more studies are needed to determine the optimal dosage and administration route of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide for therapeutic use.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide is a chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves its ability to inhibit various enzymes and pathways involved in disease progression. While there are advantages and limitations to using 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide in lab experiments, there are several future directions for research to further explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide involves the condensation of 4-ethoxybenzaldehyde and 2-amino-6-methylquinoline in the presence of acetic acid. The resulting product is then reacted with 4-pyridinecarboxaldehyde and hydrazine hydrate to yield 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to improve cognitive function and reduce oxidative stress. In Parkinson's disease research, 2-(4-ethoxyphenyl)-6-methyl-N'-(4-pyridinylmethylene)-4-quinolinecarbohydrazide has been shown to protect dopaminergic neurons and improve motor function.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-6-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-3-31-20-7-5-19(6-8-20)24-15-22(21-14-17(2)4-9-23(21)28-24)25(30)29-27-16-18-10-12-26-13-11-18/h4-16H,3H2,1-2H3,(H,29,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRWTIOCFGMVBL-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN=CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)N/N=C/C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5835792.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-[2-(1H-indol-3-yl)ethyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5835806.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)acetamide](/img/structure/B5835811.png)




![4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5835836.png)

![{4-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5835860.png)

methanone](/img/structure/B5835863.png)